3-(4H-1,2,4-triazol-3-yl)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(1H-1,2,4-triazol-5-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-2-6(4-8-3-1)7-9-5-10-11-7/h5-6,8H,1-4H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHAMQUVVWJULL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933750-46-0 | |
| Record name | 3-(4H-1,2,4-triazol-3-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 4h 1,2,4 Triazol 3 Yl Piperidine and Its Derivatives
Classical Synthetic Approaches
Classical methods for the synthesis of 1,2,4-triazole-containing compounds have been well-established for over a century and remain fundamental in organic synthesis. These approaches typically involve the step-wise construction of the heterocyclic ring from acyclic precursors.
Cyclization Reactions for 1,2,4-Triazole (B32235) Ring Formation
The formation of the 1,2,4-triazole ring is the cornerstone of synthesizing the target compound class. Several classical methods have been developed, starting from readily available reagents. These methods offer different pathways to access variously substituted triazoles.
A prevalent and reliable method for synthesizing 4-amino-5-substituted-1,2,4-triazole-3-thiones involves a three-step sequence starting from an acid hydrazide. This pathway is particularly useful as the resulting amino and thione groups offer versatile handles for further functionalization.
The general process begins with the reaction of an acid hydrazide with carbon disulfide in the presence of a base, typically potassium hydroxide (B78521) in ethanol (B145695). This reaction forms an intermediate potassium dithiocarbazinate salt. Subsequent treatment of this salt with hydrazine (B178648) hydrate (B1144303) induces cyclization, leading to the formation of the 4-amino-1,2,4-triazole-3-thione ring system. nih.govorganic-chemistry.orgresearchgate.net For the synthesis of a piperidine-containing triazole via this route, one would typically start with a piperidine (B6355638) carbohydrazide (B1668358). The reaction of the resulting 4-amino-3-mercapto-1,2,4-triazole with formic acid can lead to cyclized triazolothiadiazole products. umich.edu
Table 1: Synthesis of 4-Amino-1,2,4-triazole-3-thiones
| Starting Material | Reagents | Intermediate | Final Product | Reference(s) |
|---|---|---|---|---|
| Isonicotinic acid hydrazide | 1. CS₂, KOH/EtOH2. N₂H₄·H₂O | Potassium 2-isonicotinoylhydrazine-1-carbodithioate | 4-Amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol | organic-chemistry.org |
| (1,4,5-Triphenylimidazol-2-yl)thiopropanoic acid hydrazide | 1. CS₂, KOH/EtOH2. N₂H₄·H₂O | Potassium dithiocarbazinate salt | 4-Amino-5-[(1,4,5-triphenylimidazol-2-yl)thiopropyl]-2H-1,2,4-triazole-3-thione | researchgate.net |
Acylthiosemicarbazones, which are derivatives of thiosemicarbazide (B42300), serve as valuable precursors for 1,2,4-triazoles through cyclization reactions. The course of the cyclization is often dependent on the reaction conditions. Oxidative cyclization is a common strategy to achieve the triazole ring. For instance, the reaction of 2-pyridine N-4-ethylthiosemicarbazone with silver nitrate (B79036) results in an oxidative cyclization to yield a hexanuclear silver(I) complex with the deprotonated 4-ethyl-5-pyridin-2-yl-2,4-dihydro- frontiersin.orgptfarm.plresearchgate.nettriazol-3-thione ligand. researchgate.net
In other methods, heating acylthiosemicarbazides in an alkaline medium, such as aqueous sodium hydroxide, leads to intramolecular cyclization with the elimination of water to form 5-substituted-4-aryl-4H-1,2,4-triazole-3-thiols. ptfarm.plresearchgate.net Conversely, conducting the cyclization in an acidic medium typically favors the formation of 1,3,4-thiadiazole (B1197879) derivatives. ptfarm.pl This selectivity makes the choice of reaction conditions crucial for directing the synthesis towards the desired heterocyclic core.
Table 2: Cyclization of Acylthiosemicarbazide Derivatives
| Precursor | Reaction Condition | Product Type | Reference(s) |
|---|---|---|---|
| 1-(2,4-Dichlorobenzoyl)thiosemicarbazide | Oxidative cyclization | 3-(2,4-Dichlorophenyl)-1H-1,2,4-triazol-5-thione | researchgate.net |
| 2-Furoylthiosemicarbazide | KOH/Ethanol, reflux | 5-Furan-2-yl-4H-1,2,4-triazole-3-thiol | researchgate.net |
| Acyl derivatives of thiosemicarbazide | Alkaline medium (e.g., NaOH) | 1,2,4-Triazole derivatives | ptfarm.pl |
Pre-formed 4-amino-1,2,4-triazoles can be further elaborated to construct more complex fused heterocyclic systems. A notable example is their condensation reaction with chalcones (α,β-unsaturated ketones). This reaction typically involves the nucleophilic attack of the exocyclic amino group of the triazole onto the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration sequence.
For example, the reaction of 4-amino-1,2,4-triazole (B31798) derivatives with various prepared chalcones in an ethanol solution containing a catalytic amount of piperidine leads to the formation of fused triazolothiadiazepine derivatives. frontiersin.org This method provides a powerful tool for extending the core triazole structure. frontiersin.org
Thiosemicarbazide and its derivatives are among the most fundamental building blocks for 1,2,4-triazoles. A widely used method involves the initial reaction of an acid hydrazide with an alkyl or aryl isothiocyanate to form a 1,4-disubstituted thiosemicarbazide. These intermediates are then cyclized under basic conditions.
Refluxing the 1-acyl-4-arylthiosemicarbazide with an aqueous solution of sodium hydroxide promotes an intramolecular cyclization-dehydration reaction to yield the corresponding 4,5-disubstituted-4H-1,2,4-triazole-3-thiol. mdpi.com This method is robust and allows for the introduction of a wide variety of substituents at the N-4 and C-5 positions of the triazole ring, depending on the choice of isothiocyanate and acid hydrazide starting materials.
Table 3: Synthesis of 1,2,4-Triazole-3-thiols from Thiosemicarbazide Derivatives
| Acid Hydrazide | Isothiocyanate | Reaction Condition for Cyclization | Product | Reference(s) |
|---|---|---|---|---|
| Furan-2-carboxylic acid hydrazide | Phenyl isothiocyanate | Reflux in NaOH (aq) | 5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol | researchgate.net |
| Phenylacetic acid hydrazide | Phenyl isothiocyanate | Reflux in NaOH (aq) | 5-Benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol | researchgate.net |
Introduction of Piperidine Moiety
The synthesis of the target compound, 3-(4H-1,2,4-triazol-3-yl)piperidine, and its derivatives is most commonly achieved by utilizing a piperidine-containing precursor as the starting material for the triazole ring formation, rather than attaching the piperidine ring to a pre-formed triazole.
A direct and effective strategy involves starting with a carbohydrazide or carboxamide derivative of piperidine. For instance, the synthesis of 3-(piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c] frontiersin.orgptfarm.plresearchgate.nettriazole was accomplished starting from piperidine-4-carbohydrazide. researchgate.net This approach ensures the correct placement of the piperidine ring at the C-3 position of the triazole. The general synthesis would involve converting a piperidine carboxylic acid (e.g., piperidine-3-carboxylic acid) into its corresponding acid hydrazide, which can then be subjected to the classical triazole-forming cyclization reactions described previously (e.g., with CS₂/N₂H₄ or via an acylthiosemicarbazide intermediate).
Another approach involves a Mannich-type reaction for N-alkylation of a triazole-thione. The reaction of 3-(adamantan-1-yl)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione with formaldehyde (B43269) and 1-substituted piperazines yields N-((piperidin-4-yl)methyl) derivatives. nih.gov This method introduces the piperidine ring via a methylene (B1212753) linker to a nitrogen atom of the triazole ring.
Utilizing Piperidine Carboxylates as Starting Materials
Piperidine carboxylates serve as versatile starting materials for the synthesis of this compound derivatives. These methods often involve the conversion of the carboxylate functionality into a key intermediate that can then be cyclized to form the triazole ring. For instance, a series of 3- and 4-(phosphonoalkyl)piperidine-2-carboxylic acids have been prepared as potent N-methyl-D-aspartate (NMDA) receptor antagonists. nih.gov The synthesis of these compounds highlights the utility of the piperidine carboxylate core in building complex, biologically active molecules. nih.gov
One common strategy involves the transformation of the piperidine carboxylate into a hydrazide, which can then react with a suitable one-carbon synthon, such as formic acid or a derivative, to form the 1,2,4-triazole ring. Alternatively, the carboxylate can be converted to an amidine, which then undergoes cyclization with a hydrazine to yield the desired triazole. A highly regioselective one-pot process has been developed for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, primary amidines, and monosubstituted hydrazines, offering a rapid and efficient route to these compounds. organic-chemistry.org
The synthesis of a triazole-fused ketopiperazine scaffold from optically pure dipeptides further illustrates the versatility of piperidine carboxylate derivatives. researchgate.net This stereoconservative method allows for the creation of complex polycyclic structures with defined stereochemistry. researchgate.net
Incorporation of Piperidine as a Catalytic Base
Piperidine and its derivatives can also be employed as catalytic bases in the synthesis of 1,2,4-triazole systems. In one study, Schiff bases were synthesized by reacting various benzaldehyde (B42025) derivatives with 3-amino-1,2,4-triazole-5-thiol in the presence of piperidine. jptcp.com This reaction demonstrates the role of piperidine in facilitating the condensation reaction necessary for the formation of the Schiff base intermediate, which can be a precursor to more complex triazole derivatives. jptcp.com
Advanced and Green Chemistry Techniques
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. Green chemistry principles, such as the use of alternative energy sources and the reduction of waste, have been increasingly applied to the synthesis of heterocyclic compounds, including this compound derivatives.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. rsc.orgnih.gov Several studies have reported the successful application of microwave-assisted synthesis for the preparation of 1,2,4-triazole derivatives.
For example, the synthesis of N-(substituted)-5-((1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio)acetamide moieties was achieved in just 31–68 seconds with excellent yields using microwave irradiation. rsc.org Similarly, the synthesis of N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives was accomplished in 33–90 seconds with a remarkable 82% yield under microwave conditions, a significant improvement over the several hours required by conventional methods. rsc.org
Microwave-assisted synthesis has also been used to prepare 3,5-disubstituted 1,2,4-triazole-based piperazine (B1678402) amide and urea (B33335) derivatives, as well as various triazolothiadiazole derivatives. scipublications.comscielo.br The fusion of liquid carboxylic acids with thiocarbohydrazide (B147625) under microwave irradiation has been shown to be an efficient method for producing 1,2,4-triazole-3-thiol ring systems. pensoft.net
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Selected Triazole Derivatives
| Compound | Conventional Method | Microwave-Assisted Method | Reference |
| N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide | Several hours | 33-90 seconds, 82% yield | rsc.org |
| Piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives | 27 hours | 30 minutes, 96% yield | rsc.org |
| 6-aryl-3-substituted 5H-1,2,4-triazolo[4,3-b] rsc.orgasianpubs.orgnih.govtriazoles | Slower, lower yields | 36-72 times faster, higher yields | rsc.org |
| 1,3,5-trisubstituted-1,2,4-triazoles | > 4.0 hours | 1 minute, 85% yield | rsc.org |
Ultrasound-Assisted Synthesis
Ultrasound irradiation is another green chemistry technique that utilizes acoustic cavitation to accelerate chemical reactions. This method has been successfully employed for the synthesis of various 1,2,4-triazole derivatives, often resulting in higher yields and shorter reaction times compared to conventional methods. asianpubs.orgnih.gov
Ultrasound has also been used in the synthesis of 4,5-diphenyl-1H-imidazol-1-yl-1H-1,2,4-triazole derivatives in a one-pot, four-component reaction, affording good to excellent yields in short reaction times (10–25 minutes). researchgate.net
Table 2: Yield Comparison of Conventional and Ultrasound-Assisted Synthesis of N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives
| Compound | Conventional Method Yield | Ultrasound-Assisted Method Yield | Reference |
| Series of derivatives | Moderate yields | 65-80% | mdpi.com |
Click Chemistry Approaches for Triazole Linkage
Click chemistry, a concept introduced by K. Barry Sharpless, refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier example of a click reaction and is a powerful tool for the synthesis of 1,2,3-triazoles. nih.gov While the prompt focuses on 1,2,4-triazoles, it is important to note that click chemistry is a dominant method for forming triazole rings in general and has been widely applied in medicinal chemistry for creating triazole-containing compounds. nih.govfrontiersin.orgresearchgate.net These approaches often involve the reaction of an azide-functionalized piperidine with a terminal alkyne to construct the triazole ring.
Specific Synthetic Routes to this compound Derivatives
The synthesis of specific this compound derivatives often involves multi-step sequences. For instance, the synthesis of 3-(adamantan-1-yl)-1-((piperidin-4-yl)methyl)-4-phenyl-1H-1,2,4-triazole-5(4H)-thiones starts with the synthesis of 3-(adamantan-1-yl)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione, which is then reacted with 1-substituted piperazine and formaldehyde. nih.gov
Another example is the synthesis of 3-[3-(4-Methoxymethyl-piperidine-1-yl)-propyl]-3H-benzothiazol-2-one, which involves the deprotection of 1-tert-butyloxycarbonyl-4-methoxymethyl-piperidine followed by reaction with 3-(3-iodopropyl)-3H-benzothiazol-2-one. chemicalbook.com Although this example does not directly form a 1,2,4-triazole ring, it demonstrates a common synthetic strategy for functionalizing the piperidine nitrogen, which can be a key step in the synthesis of more complex derivatives.
Synthesis of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine Analogues
A key approach to synthesizing 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine analogues involves a multi-step sequence starting from a suitable piperidine precursor. researchgate.netnih.gov A common starting material is a piperidine-4-carboxamide or a related derivative.
The general synthetic route can be outlined as follows:
Hydrazinolysis: The initial piperidine derivative, often an ester or amide, undergoes hydrazinolysis, typically by refluxing with hydrazine hydrate in an alcoholic solvent like ethanol, to yield the corresponding carbohydrazide. researchgate.net
Thiosemicarbazide Formation: The resulting hydrazide is then reacted with methyl isothiocyanate (MeNCS) in a suitable solvent, such as ethanol, under reflux conditions. This reaction forms the 1,4-disubstituted thiosemicarbazide intermediate. researchgate.net
Triazole Ring Cyclization: The thiosemicarbazide intermediate is cyclized to form the 4-methyl-1,2,4-triazole-3-thione. This is commonly achieved by heating the thiosemicarbazide in the presence of a base, such as an aqueous solution of potassium carbonate (K₂CO₃), under reflux. researchgate.net
Desulfurization (if necessary): If the final product requires a hydrogen at the 3-position of the triazole ring instead of a thiol group, a desulfurization step is performed. This can be accomplished using a reducing agent like Raney Nickel in ethanol under reflux. researchgate.net
The piperidine nitrogen is often protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, which can be removed at a later stage using standard deprotection conditions, for instance, with trifluoroacetic acid (TFA) in dichloromethane (B109758) (CH₂Cl₂). researchgate.net Further functionalization can be carried out on the piperidine nitrogen or the triazole ring as needed.
A recent study designed and synthesized a series of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential inhibitors of glutaminyl cyclase isoenzyme for cancer treatment. nih.gov
Table 1: Synthesis of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine Analogues - Reaction Steps
| Step | Reaction | Reagents and Conditions |
| 1 | Hydrazinolysis | 64% aq. N₂H₄, ethanol, reflux, 8 h |
| 2 | Thiosemicarbazide Formation | MeNCS, ethanol, reflux, 2 h |
| 3 | Triazole Cyclization | sat. aq. K₂CO₃, reflux, 8 h |
| 4 | Desulfurization | Raney Ni, ethanol, reflux, 12 h |
Synthesis of 1-(4-toluenesulfonyl)-4-[3-(N-alkyl/phenyl/aryl-2-ethanamoyl thio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidine
The synthesis of this specific class of derivatives is a multi-step process that builds upon the formation of a piperidinyl-triazole-thiol core, followed by S-alkylation. While a single-pot synthesis is not described, a plausible and well-documented pathway can be constructed from several established reactions.
Preparation of the Piperidine Core: The synthesis would begin with a suitably substituted piperidine, such as ethyl 1-(4-toluenesulfonyl)piperidine-4-carboxylate. The tosyl group provides a stable sulfonamide linkage.
Formation of the Carbohydrazide: The ester is converted to 1-(4-toluenesulfonyl)piperidine-4-carbohydrazide by reacting it with hydrazine hydrate. scielo.br
Thiosemicarbazide Synthesis: The carbohydrazide is then treated with methyl isothiocyanate to yield the corresponding 4-methyl-1-(1-(4-toluenesulfonyl)piperidine-4-carbonyl)thiosemicarbazide. tandfonline.comresearchgate.net
Triazole-thiol Formation: Cyclization of the thiosemicarbazide in a basic medium, such as aqueous sodium hydroxide, followed by acidification, affords the 5-(1-(4-toluenesulfonyl)piperidin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol. researchgate.netptfarm.pl
S-Alkylation: The final step involves the S-alkylation of the triazole-thiol with an appropriate N-substituted 2-chloroacetamide (B119443) (ClCH₂CONH-R). uzhnu.edu.uaresearchgate.net This reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like N,N-dimethylformamide (DMF). The 'R' group can be an alkyl, phenyl, or other aryl moiety.
This modular approach allows for the introduction of diversity at the N-substituent of the acetamide (B32628) group in the final step.
Synthesis of S-Substituted Derivatives of 5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-thiol
The synthesis of these compounds involves the initial construction of a piperidinyl-triazole-thiol scaffold followed by the introduction of various substituents onto the sulfur atom. A representative synthesis starts with ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-3-carboxylate.
The key steps are:
Hydrazide Formation: The starting ester is converted to the corresponding carbohydrazide by treatment with hydrazine hydrate.
Thiosemicarbazide Synthesis: The carbohydrazide is reacted with phenyl isothiocyanate to yield the 4-phenyl-1-aroylthiosemicarbazide.
Triazole-thiol Cyclization: The thiosemicarbazide is cyclized by heating in a basic medium (e.g., NaOH solution) to form 5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-thiol.
S-Substitution: The resulting thiol is then alkylated or arylated. This is typically achieved by dissolving the thiol in a solvent like DMF, adding a base such as lithium hydride, and then introducing the desired alkyl or aralkyl halide. scielo.br This allows for the synthesis of a library of S-substituted derivatives.
Table 2: Examples of S-Substituted Derivatives of 5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazole-2-thiol (as an analogous system) scielo.br
| Compound | R-X (Alkylating Agent) | Yield (%) |
| 7a | Methyl iodide | 85 |
| 7b | Ethyl iodide | 82 |
| 7c | n-Propyl bromide | 79 |
| 7d | Isopropyl iodide | 75 |
| 7e | n-Butyl bromide | 80 |
Note: The table shows data for an analogous oxadiazole system, illustrating the general applicability of the S-alkylation method.
Synthesis of Other Relevant Piperidine-Triazole Conjugates
A wide variety of other piperidine-triazole conjugates have been synthesized, showcasing the versatility of coupling these two heterocyclic systems. These often involve different linkage points and substitution patterns.
Piperidine-4-carboxamide Derivatives: A series of novel piperidine-4-carboxamide derivatives have been designed and synthesized as potent CCR5 inhibitors with anti-HIV-1 activity. nih.gov
Piperazine and Piperidine Triazole Ureas: Researchers have developed ultrapotent and highly selective inhibitors of monoacylglycerol lipase (B570770) (MAGL) based on piperazine and piperidine triazole urea scaffolds. nih.gov These compounds combine a triazole leaving group with a bulky aromatic moiety to achieve high potency and selectivity.
Fused Piperidine-Triazole Systems: Methods for creating fused heterocyclic systems, where the piperidine and triazole rings share a bond, have also been developed.
Peptide Conjugates: Triazole-containing piperidine structures have been conjugated to peptides to create novel anticancer agents. nih.gov
The synthetic strategies for these conjugates are diverse and tailored to the specific target molecule. They often employ multi-component reactions, cross-coupling reactions, and solid-phase synthesis techniques to build molecular complexity. nih.gov
Reaction Optimization Strategies
Several strategies have been employed:
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate reaction rates and improve yields in the synthesis of triazoles. mdpi.com For instance, the cyclization of thiosemicarbazides to form triazoles can be completed in minutes under microwave heating, compared to several hours required for conventional heating. mdpi.com
Catalyst and Solvent Screening: The choice of catalyst and solvent system is critical. For triazole formation, various acidic and basic catalysts have been explored. In some cases, metal-free approaches are sought to avoid contamination of the final products. isres.org The optimization of reaction conditions often involves screening different catalysts (e.g., p-toluenesulfonic acid, piperidine, hydrochloric acid) and solvents (e.g., ethanol, water, acetonitrile, or solvent-free conditions). researchgate.net
One-Pot Procedures: Developing one-pot, multi-component reactions is a highly efficient strategy. This approach reduces the number of work-up and purification steps, saving time and resources. For example, one-pot syntheses of substituted 1,2,4-triazoles have been reported from aldehydes, aminoguanidine, and other building blocks. isres.org
Green Chemistry Approaches: There is a growing emphasis on using environmentally benign reagents and solvents. Water is often explored as a green solvent for triazole synthesis. Mechanochemistry, using mechanical force to induce chemical reactions, is another emerging green technique. nih.gov
Table 3: Comparison of Conventional vs. Microwave-Assisted Triazole Synthesis
| Method | Reaction Time | Yield | Conditions |
| Conventional Heating | Several hours | Moderate to Good | Reflux in a suitable solvent |
| Microwave Irradiation | Minutes | Good to Excellent | Microwave reactor at a set temperature and power |
By systematically applying these optimization strategies, chemists can develop more efficient and sustainable routes to novel piperidine-triazole conjugates for various applications.
Structural Characterization and Elucidation of 3 4h 1,2,4 Triazol 3 Yl Piperidine Analogues
Spectroscopic Techniques
Spectroscopy is a cornerstone in the structural analysis of organic compounds, offering detailed insights into the connectivity and chemical environment of atoms within a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information about the carbon-hydrogen framework.
For the parent piperidine (B6355638) ring, characteristic signals are observed in the ¹H NMR spectrum. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) typically appear as multiplets around 2.79 ppm, while the remaining methylene (B1212753) protons (C3, C4, and C5) resonate further upfield, between 1.46 and 1.58 ppm. chemicalbook.com The chemical shifts can, however, be influenced by the solvent and the nature of substituents on the piperidine or triazole ring.
In analogues of 3-(4H-1,2,4-triazol-3-yl)piperidine, the specific substitution pattern on both the piperidine and triazole rings significantly influences the NMR spectra. For instance, in N-substituted derivatives, the signals for the piperidine protons will shift accordingly. The protons of the triazole ring also give characteristic signals, though their exact chemical shift and multiplicity depend on the substitution pattern and the tautomeric form present. sapub.orgmdpi.com
¹H NMR Spectral Data for Selected this compound Analogues:
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Reference |
| 4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol | - | 5.01 (s, 2H, NH₂), 5.41 (s, 2H, CH₂), 6.72-7.02 (m, 5H, Ar-H), 13.01 (s, 1H, SH) | mdpi.com |
| 4-(4-Chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | - | 6.16-6.50 (m, 3H, furan), 7.45-7.78 (m, 4H, Ar-H), 13.98 (s, 1H, SH) | mdpi.com |
| 5-Benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | - | 3.84 (s, 2H, CH₂), 6.94-7.42 (m, 9H, Ar-H), 12.96 (s, 1H, SH) | mdpi.com |
¹³C NMR Spectral Data for a this compound Analogue:
| Compound | Solvent | Chemical Shift (δ, ppm) | Reference |
| 4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol | - | 35.41, 111.89, 113.98, 125.71, 127.91, 128.31, 139.90, 141.54, 142.83, 145.20, 156.54 | mdpi.com |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The 1,2,4-triazole (B32235) ring exhibits characteristic absorption bands. The N-H stretching vibrations in the triazole and piperidine rings are typically observed in the region of 3100-3300 cm⁻¹. researchgate.netnih.gov The C=N stretching vibration within the triazole ring usually appears around 1600-1650 cm⁻¹. sapub.orgmdpi.com Furthermore, C-N stretching vibrations can be found at lower wavenumbers. researchgate.net
The presence of a thiol group (-SH) in thione derivatives of 1,2,4-triazole is indicated by a weak absorption band around 2550-2600 cm⁻¹. sapub.orgmdpi.com Other characteristic bands, such as those for aromatic C-H stretching and C=C stretching, will also be present in substituted analogues. researchgate.net
Characteristic IR Absorption Bands for 1,2,4-Triazole Analogues (in cm⁻¹):
| Functional Group | Approximate Wavenumber (cm⁻¹) | Reference |
| N-H stretching | 3126 - 3354 | mdpi.comresearchgate.nettuiasi.ro |
| C-H aromatic stretching | 3013 - 3097 | sapub.orgresearchgate.net |
| S-H stretching | 2350 - 2580 | sapub.orgmdpi.com |
| C=N stretching | 1562 - 1625 | sapub.orgmdpi.com |
| C=C aromatic stretching | 1448 - 1531 | sapub.orgresearchgate.net |
| C-N stretching | 1313 - 1365 | sapub.org |
| C-S stretching | 688 | sapub.org |
Mass Spectrometry (MS, EI-MS, GC-MS, HR-EI-MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its structure. In the mass spectrum of this compound and its derivatives, the molecular ion peak (M⁺) is expected. The fragmentation patterns often involve the cleavage of the piperidine and triazole rings.
For example, in the fragmentation of some 1,2,4-triazolylthioacetate salts, the initial fragmentation involves the thioacetate (B1230152) fragment and the triazole cycle. researchgate.net The fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate shows an initial loss of a water molecule from the carboxyl group. zsmu.edu.ua Subsequent fragmentation can involve the cleavage of the bond between the sulfur atom and the acetic acid residue or the bond between the sulfur and the triazole ring. zsmu.edu.ua The specific fragmentation pathways are highly dependent on the substituents present on the core structure. researchgate.netresearchgate.netsapub.org
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements (carbon, hydrogen, nitrogen, etc.). The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula. This comparison is crucial for confirming the purity and elemental composition of newly synthesized analogues of this compound. sapub.orgmdpi.comurfu.ru
Elemental Analysis Data for Selected 1,2,4-Triazole Analogues:
| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |
| 4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol | C₉H₁₀N₄S | C, 52.41; H, 4.89; N, 27.16; S, 15.54 | C, 52.49; H, 4.87; N, 27.25; S, 15.59 | mdpi.com |
| 4-(4-Chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | C₁₂H₈ClN₃OS | C, 51.90; H, 2.90; N, 15.13; S, 11.54 | C, 51.88; H, 2.99; N, 15.15; S, 11.49 | mdpi.com |
| 5-Benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | C₁₅H₁₂ClN₃S | C, 59.70; H, 4.01; N, 13.92; S, 10.62 | C, 59.58; H, 4.07; N, 14.00; S, 10.62 | mdpi.com |
| 5-((Styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine | C₁₁H₁₂N₄O₂S | C, 49.99; H, 4.58; N, 21.20 | C, 50.11; H, 4.56; N, 21.41 | urfu.ru |
Chromatographic Methods (Thin Layer Chromatography, Gas Chromatography)
Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound analogues.
Thin Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of chemical reactions and to get a preliminary indication of the purity of a compound. rsc.org By using an appropriate solvent system (mobile phase) and a stationary phase (e.g., silica (B1680970) gel), the components of a mixture can be separated based on their differential adsorption and solubility.
Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is a powerful technique for separating and identifying volatile compounds. While many triazole derivatives may require derivatization to increase their volatility, GC can provide high-resolution separation and, when combined with MS, definitive identification of the components of a mixture.
X-ray Crystallography for Structural Confirmation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined, providing unambiguous information about bond lengths, bond angles, and stereochemistry. cardiff.ac.uk This technique is invaluable for confirming the absolute structure of novel this compound analogues and for studying the conformational preferences of the piperidine and triazole rings.
Structure Activity Relationship Sar Studies of 3 4h 1,2,4 Triazol 3 Yl Piperidine Derivatives
General Principles of SAR in Triazole-Piperidine Systems
The biological activity of 3-(4H-1,2,4-triazol-3-yl)piperidine derivatives is governed by a complex interplay of steric, electronic, and hydrophobic factors. The 1,2,4-triazole (B32235) and piperidine (B6355638) rings are not merely inert scaffolds but play active roles in molecular recognition and binding to biological targets.
The 1,2,4-triazole ring, an aromatic heterocycle with three nitrogen atoms, is a versatile component in drug design. nih.gov Its nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological receptors. nih.gov The triazole moiety is also relatively stable to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate. nih.gov The ability of the triazole ring to accommodate a wide range of substituents allows for the fine-tuning of a compound's physicochemical properties, such as lipophilicity and electronic distribution, which are critical for its biological activity. nih.gov
A fundamental principle in the SAR of these systems is the importance of lipophilicity, which is the affinity of a molecule for a non-polar environment. Lipophilicity influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nanobioletters.com Finding an optimal balance of lipophilicity is often key to achieving desired potency and pharmacokinetic characteristics. Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, are the primary drivers of binding between the ligand and its biological target. nih.gov The specific arrangement of functional groups on both the triazole and piperidine rings dictates the potential for these interactions.
Impact of Substituent Modifications on Biological Activity
Systematic modification of substituents on both the 1,2,4-triazole and piperidine rings has been a cornerstone of SAR studies to optimize the potency and selectivity of these compounds.
Substitutions on the 1,2,4-Triazole Ring
The 1,2,4-triazole ring offers multiple positions for substitution, each providing an opportunity to modulate the compound's biological profile. Key positions for modification include the nitrogen atoms (N1, N2, and N4) and the carbon atom at the 5-position (C5).
N-alkylation of the triazole ring can significantly impact activity, with the position and nature of the alkyl group being critical. For instance, in a series of piperazine-substituted 1,2,4-triazole derivatives, the position of the alkyl group was a key determinant of cytotoxic potency against various cancer cell lines. nih.gov The presence of a 4-amino group on the triazole ring is another common feature in biologically active derivatives, often serving as a key pharmacophoric element. nih.govresearchgate.net Schiff bases derived from 4-amino-1,2,4-triazoles have demonstrated notable antibacterial and antitumor activities. nih.govresearchgate.net
Below is a data table summarizing the impact of various substitutions on the 1,2,4-triazole ring on the biological activity of piperidine-containing compounds.
| Compound Series | Substitution on Triazole Ring | Biological Activity | Reference |
| Piperazine-substituted 1,2,4-triazoles | Alkylation at N1 vs. N2 | Varied cytotoxic potency against cancer cell lines | nih.gov |
| 4-Amino-1,2,4-triazole (B31798) derivatives | Schiff base formation at 4-amino group | Antibacterial and antitumor activity | nih.govresearchgate.net |
| 1,2,4-Triazole-3-thione derivatives | Thione group at C5 | Antimicrobial and antitubercular activity | nih.govnih.gov |
| Phenyl-substituted 1,2,4-triazoles | Halogen substituents on the phenyl ring at C5 | Potent tubulin polymerization inhibitors | researchgate.net |
Substitutions on the Piperidine Ring
The piperidine ring provides a flexible yet conformationally defined scaffold that can be substituted at various positions to optimize interactions with a biological target. The nitrogen atom (N1) and the carbon atoms of the ring, particularly the 4-position, are common sites for modification.
Substitution at the 4-position of the piperidine ring has also been extensively explored. The orientation of the substituent (axial vs. equatorial) can have a profound impact on activity. Generally, substituents at the 4-position can be designed to interact with specific sub-pockets of the binding site. For instance, in a series of MIF inhibitors, a variety of substituents on a phenol (B47542) ring attached to the 4-position of a triazole were explored, leading to potent inhibitors. nanobioletters.com
The following data table illustrates the influence of piperidine ring substitutions on the biological activity of triazole-containing compounds.
| Compound Series | Substitution on Piperidine Ring | Biological Activity | Reference |
| 3,4-Disubstituted piperidines | Thioacetamide side chain | DAT/NET or SERT/NET selectivity | nih.gov |
| 4-Substituted piperidines | Pyrrolidone butanamide | Potent antiseizure agents | nih.gov |
| N-Substituted piperidines | Varied alkyl and aryl groups | Modulated sigma-1 receptor affinity | mdpi.com |
| 4-Arylpiperidines | Hydroxy group on phenyl ring | Opioid receptor antagonists |
Influence of Linker Chemistry and Bridging Moieties
The flexibility and strain of a linker are crucial factors. A linker that is too rigid may not allow the key pharmacophoric elements to adopt the optimal conformation for binding, while a linker that is too flexible can lead to an entropic penalty upon binding. nih.gov The ideal linker positions the interacting fragments in their optimal binding orientations without introducing significant strain. nih.gov
Triazole rings themselves are often employed as linkers in drug design. Their intrinsic properties, such as stability and the ability to act as bioisosteres of amide bonds, make them attractive choices. researchgate.net The use of a triazole as a linker can enhance the metabolic stability and improve the pharmacokinetic properties of a molecule.
Conformational Analysis and its Influence on SAR
The three-dimensional conformation of a this compound derivative is a critical factor in its biological activity. The piperidine ring can adopt various conformations, such as chair, boat, and twist-boat, with the chair conformation generally being the most stable. The orientation of the 1,2,4-triazol-3-yl group (axial or equatorial) on the piperidine ring can significantly impact the molecule's interaction with its biological target.
Conformational restriction is a powerful strategy in drug design to lock a molecule into its bioactive conformation. This can be achieved by introducing rigid elements, such as double bonds or small rings, or by creating bridged systems. nih.govnih.gov By reducing the number of accessible conformations, the entropic cost of binding is lowered, which can lead to an increase in potency. For example, in a series of alphavirus replication inhibitors, locking the piperidine ring into a specific chair conformation helped to define the pharmacophore and rationalize the SAR. nih.gov
Computational methods, such as 3D-QSAR (Quantitative Structure-Activity Relationship), are invaluable tools for studying the influence of conformation on activity. nih.govnih.gov Techniques like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) can generate 3D contour maps that visualize the regions around a molecule where steric bulk, positive or negative charge, and hydrophobicity are favorable or unfavorable for activity. nih.gov These models provide insights into the preferred binding conformation and guide the design of new analogs with improved potency. The stereochemistry of the piperidine ring and its substituents is also a crucial aspect of conformational analysis, as different stereoisomers can have vastly different biological activities. nih.gov
Preclinical Investigation of Biological Activities and Molecular Mechanisms
Enzyme Inhibition Studies
Derivatives of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine have been rationally designed and synthesized as potential inhibitors of glutaminyl cyclase (QC) and its isoenzyme (isoQC) for cancer therapy. nih.gov An upregulated expression of isoQC is linked to cancer development through the catalysis of pyroglutamate (B8496135) (pE)-CD47 generation. This modification enhances the binding of CD47 to SIRPα, which in turn transmits a "don't eat me" signal, allowing cancer cells to evade the immune system. nih.gov
A series of diphenyl conjugated imidazole (B134444) derivatives (DPCIs) based on the 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine scaffold have demonstrated significant inhibitory potency against both QC and isoQC, with a marked selectivity for isoQC. nih.gov One particular compound from this series, compound 27, was found to reduce the levels of pE-CD47 in A549 cells. This compound exhibited notable anti-cancer effects in vivo by downregulating pE-CD47 levels through the inhibition of isoQC activity, without affecting the viability of various cancer cell lines or the body weight of mice. nih.gov These findings underscore the potential of these compounds as QC/isoQC inhibitors for cancer treatment. nih.gov
Table 1: Biological Activity of a Selected 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine Derivative
| Compound | Target Enzyme | Effect | In Vivo Model | Outcome |
|---|
The 1,2,3-triazole ring is a recognized pharmacophore in the design of cholinesterase inhibitors, which are crucial in the management of neurodegenerative diseases like Alzheimer's disease. The nitrogen atoms within the triazole ring are believed to play a key role in the enzyme-inhibitor interaction. nih.gov While direct studies on 3-(4H-1,2,4-triazol-3-yl)piperidine are limited, related structures incorporating triazole and piperidine (B6355638) moieties have been investigated.
For instance, novel 3(2H)pyridazinone-triazole derivatives have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE). The inhibition constants (Ki) for these compounds against AChE were in the micromolar range, with one of the most potent compounds exhibiting a Ki value of 2.35 ± 0.18 µM. Molecular docking studies of these derivatives have helped in understanding the structure-activity relationships, indicating that substitutions on the phenyl ring influence the inhibitory potency.
Furthermore, a series of 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine moiety have shown submicromolar IC50 values against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Kinetic studies revealed a competitive mode of inhibition for these compounds. nih.gov
Table 2: Cholinesterase Inhibitory Activity of Related Triazole and Piperidine Derivatives
| Compound Class | Target Enzyme | Ki Value (µM) | IC50 Value (µM) | Mode of Inhibition |
|---|---|---|---|---|
| 3(2H)pyridazinone-triazole derivatives | AChE | 2.35 ± 0.18 | - | - |
| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones | AChE | - | 0.39 ± 0.11 | Competitive |
The inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes. While direct studies on this compound are not extensively documented, derivatives containing either the piperidine or triazole moiety have shown promise.
The biological evaluation of 3,4-dihydroxy piperidine derivatives has identified several compounds with excellent α-glucosidase inhibitory activity, comparable to standard drugs like acarbose. nih.gov Molecular docking simulations have been employed to understand the binding modes responsible for the observed inhibition. nih.gov
Separately, new 1,2,4-triazole-thiol derivatives have been synthesized and found to be highly effective inhibitors of α-glucosidase, with IC50 values in the sub-micromolar range. nih.gov For example, one such derivative demonstrated an IC50 value of 0.49 µM, significantly more potent than the commercial inhibitor acarbose. nih.gov
Table 3: α-Glucosidase Inhibitory Activity of Related Piperidine and Triazole Derivatives
| Compound Class | IC50 Value (µM) | Standard Reference |
|---|---|---|
| 3,4-Dihydroxy piperidine derivatives | - | Acarbose, Voglibose, Miglitol |
Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. A series of 4-chlorophenyl-N-furfuryl-1,2,4-triazole methylacetamides have been synthesized and evaluated as 15-lipoxygenase (15-LOX) inhibitors. nih.govacs.org Several of these compounds exhibited potent inhibitory activity, with IC50 values in the micromolar range. nih.gov Structure-activity relationship (SAR) studies have highlighted the importance of the nature and position of substituents on the phenyl ring for determining the 15-LOX inhibitory activities. nih.gov
Additionally, the 1,2,4-triazole (B32235) scaffold has been identified as a novel chemical platform for the development of 5-lipoxygenase-activating protein (FLAP) antagonists, which indirectly inhibit leukotriene biosynthesis. nih.gov
Table 4: 15-Lipoxygenase Inhibitory Activity of 1,2,4-Triazole Derivatives
| Compound | IC50 (µM) |
|---|---|
| 7k | 17.43 ± 0.38 |
| 7o | 19.35 ± 0.71 |
| 7m | 23.59 ± 0.68 |
| 7b | 26.35 ± 0.62 |
Cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. New diaryl-1,2,4-triazolo[3,4-a]pyrimidine hybrids have been synthesized and investigated as selective COX-2 inhibitors. nih.govnih.gov Several of these compounds demonstrated high potency and selectivity for COX-2 over COX-1, with IC50 values for COX-2 inhibition in the low micromolar range. nih.gov Docking studies have supported the selective binding of these hybrids to the COX-2 active site. nih.gov
Table 5: COX-2 Inhibitory Activity of Diaryl-1,2,4-triazolo[3,4-a]pyrimidine Hybrids
| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|
| 8b | 15.20 | 13 |
| 8m | 11.60 | 20 |
| 8o | 10.50 | 25 |
Research into phosphodiesterase (PDE) inhibitors has led to the development of dual PDE3/PDE4 inhibitors for the treatment of chronic obstructive pulmonary disease (COPD). nih.gov These inhibitors exhibit both bronchodilator and anti-inflammatory effects. While specific studies on this compound are not available, the broader class of triazole-containing compounds has been explored for various therapeutic targets.
Histidine kinases (HK) are essential components of two-component signaling systems in bacteria, making them attractive targets for novel antibacterial agents. A high-throughput screening of a small molecule library identified several compounds that inhibit the catalytic activity of multiple histidine kinases by targeting the conserved ATP-binding domain. nih.gov Although not directly featuring the this compound structure, these findings highlight the potential of targeting histidine kinases with small molecule inhibitors. nih.gov
Alkaline Phosphatase Inhibition
No studies detailing the in vitro inhibitory activity of this compound against alkaline phosphatase were found.
Tyrosinase Inhibition
No research was identified concerning the potential of this compound to inhibit tyrosinase activity.
Antimicrobial Activities
Antibacterial Activity (against Gram-positive and Gram-negative bacterial strains)
Specific data on the antibacterial effects of this compound against Gram-positive or Gram-negative bacteria are not available in the reviewed literature.
Antifungal Activity
No findings were available regarding the antifungal properties of this compound.
Antineoplastic / Anticancer Properties
Inhibition of Cancer Cell Proliferation in in vitro Models
There is no available research on the in vitro antiproliferative effects of this compound on cancer cell lines.
Modulation of Oncogenic Pathways (e.g., pE-CD47, p53 ubiquitination)
Derivatives of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine have been investigated for their potential to modulate oncogenic pathways, specifically by targeting glutaminyl cyclase isoenzyme (isoQC). nih.gov Upregulated isoQC plays a role in cancer development by catalyzing the generation of pyroglutamate-CD47 (pE-CD47). nih.gov This modification enhances the interaction between CD47 and SIRPα, leading to a "don't eat me" signal that allows cancer cells to evade the immune system. nih.gov
In a study, newly synthesized diphenyl conjugated imidazole derivatives, which are analogues of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine, demonstrated improved inhibitory potency against both glutaminyl cyclase (QC) and isoQC, with a marked selectivity for isoQC. nih.gov One particular compound from this series was found to reduce the levels of pE-CD47 in A549 cells. nih.gov This downregulation of pE-CD47 is achieved through the inhibition of isoQC activity, suggesting a potential anti-cancer effect by interfering with this immune checkpoint pathway. nih.gov These findings indicate that such compounds could be potential QC/isoQC inhibitors for cancer therapy. nih.gov
Epidermal Growth Factor Receptor (EGFR) Inhibition (Wild-Type and Mutated Forms)
The landscape of non-small cell lung cancer (NSCLC) treatment is often complicated by mutations in the epidermal growth factor receptor (EGFR). nih.gov While the direct inhibitory activity of this compound on EGFR is not explicitly detailed, the broader class of triazole-containing compounds has been explored for this purpose. For instance, a trispecific antibody, TAVO412, has been engineered to target EGFR, cMET, and VEGF-A simultaneously to combat resistance mechanisms in NSCLC. nih.gov This antibody has shown robust suppression of ligand-induced phosphorylation of both wild-type and mutant EGFR in NSCLC cell lines. nih.gov
Furthermore, the challenge of acquired drug resistance, such as the EGFR(L858R/T790M/C797S) mutation, has led to the investigation of novel inhibitors. nih.gov Trisubstituted imidazole inhibitors have been discovered that can target this resistant mutant with nanomolar potencies through a reversible binding mechanism. nih.gov While not directly a this compound derivative, this highlights the ongoing efforts to develop compounds that can effectively inhibit various forms of EGFR.
Other Pharmacological Activities in Preclinical Contexts
Antiviral Activity (e.g., against influenza A virus)
The 1,2,4-triazole nucleus is a core component of various compounds investigated for their antiviral properties. nih.govnih.gov While specific studies on the direct antiviral activity of this compound against the influenza A virus are not detailed, related structures have been evaluated. For instance, novel 1,2,4-triazole- and tetrazole-containing 4H-thiopyrano[2,3-b]quinolines have been synthesized and tested for their antiviral activity against influenza A/Puerto Rico/8/34 virus in MDCK cells. nih.gov Some of these compounds exhibited moderate antiviral activity with low toxicity. nih.gov Molecular docking studies suggested that the M2 channel and polymerase basic protein 2 could be potential targets for these compounds. nih.gov
The broader antiviral potential of triazole derivatives is well-documented, with compounds being developed to target various viral components and pathways. nih.govnih.gov
Anti-inflammatory Activity
Derivatives of 1,2,4-triazole have demonstrated significant anti-inflammatory properties in preclinical studies. nih.govnih.gov For example, certain 1,2,4-triazole derivatives have been shown to exhibit potent anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. nih.gov One study found that a specific derivative, 5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-thiol, displayed a high selectivity index for COX-2 over COX-1 and demonstrated greater in vivo activity than celecoxib (B62257) in a carrageenan-induced rat paw edema model. nih.gov
Another study investigating newly synthesized 1,2,4-triazole derivatives reported encouraging anti-inflammatory results compared to the standard drug ibuprofen (B1674241). nih.gov In a carrageenan-induced paw edema model, one compound, (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl) ethanol (B145695), showed a 91% inhibition of edema, which was more effective than ibuprofen (82%). nih.gov These findings highlight the potential of the 1,2,4-triazole scaffold in developing new anti-inflammatory agents. nih.govnih.gov
Analgesic and Anxiolytic Effects
The 1,2,4-triazole scaffold is a recurring motif in compounds designed for their analgesic and anxiolytic activities. nih.govmdpi.com In a study of newly synthesized 1,2,4-triazole derivatives, significant analgesic effects were observed. nih.gov For example, one compound demonstrated an 83% reduction in writhing in an acetic acid-induced writhing test, surpassing the efficacy of the standard drug ibuprofen (71.5%). nih.gov
Furthermore, derivatives of 2,3,4,5-tetrahydro nih.govnih.govdiazepino[1,2-a]benzimidazole, which can be considered related to the core structure, have been evaluated for their anxiolytic and analgesic potential. mdpi.com Certain compounds in this series exhibited prominent analgesic and anxiolytic properties in preclinical models such as the tail flick, hot plate, elevated plus maze, and open field tests. mdpi.com The anxiolytic activity of one of the most active compounds was suggested to be due to its interaction with the benzodiazepine (B76468) site of the GABAA receptor and the 5-HT2A receptor. mdpi.com
Antihypoxic and Actoprotective Activity
While direct studies on the antihypoxic and actoprotective activities of this compound are not available in the provided search results, the broad pharmacological profile of 1,2,4-triazole derivatives suggests potential in these areas. nih.gov The general class of 1,2,4-triazoles has been reported to possess a wide range of pharmacological activities, although specific data on antihypoxic and actoprotective effects for the title compound are not detailed. nih.gov
Interactive Data Table of Preclinical Findings
| Section | Activity Investigated | Key Findings | Model/System Used | Reference Compound(s) |
| 5.3.2 | Modulation of Oncogenic Pathways | Reduction of pE-CD47 levels via isoQC inhibition. nih.gov | A549 cells. nih.gov | 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives. nih.gov |
| 5.3.3 | EGFR Inhibition | Robust suppression of ligand-induced phosphorylation of wild-type and mutant EGFR. nih.gov | NSCLC cell lines. nih.gov | TAVO412 (trispecific antibody). nih.gov |
| 5.4.1 | Antiviral Activity | Moderate antiviral activity against influenza A virus. nih.gov | MDCK cells infected with influenza A/Puerto Rico/8/34. nih.gov | 1,2,4-triazole- and tetrazole-containing 4H-thiopyrano[2,3-b]quinolines. nih.gov |
| 5.4.2 | Anti-inflammatory Activity | Significant inhibition of paw edema, superior to ibuprofen. nih.gov | Carrageenan-induced paw edema in rats. nih.gov | (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl) ethanol. nih.gov |
| 5.4.3 | Analgesic and Anxiolytic Effects | Significant reduction in acetic acid-induced writhing; anxiolytic effects observed. nih.govmdpi.com | Acetic acid-induced writhing test, elevated plus maze, open field tests. nih.govmdpi.com | 1,2,4-triazole derivatives; 2,3,4,5-tetrahydro nih.govnih.govdiazepino[1,2-a]benzimidazole derivatives. nih.govmdpi.com |
Immunomodulatory Effects
The immunomodulatory properties of triazole compounds are a significant area of research. Derivatives of 1,2,4-triazole have been shown to possess a wide range of biological activities, which is attributed to their ability to interact with biological receptors. nih.gov The core structure, characterized by its dipole nature, capacity for hydrogen bonding, rigidity, and solubility, allows for high-affinity interactions with various biological targets. nih.gov
In the context of cancer immunotherapy, specific derivatives have been investigated for their effects on immune checkpoints. For instance, a study on non-small cell lung cancer (NSCLC) identified a derivative, N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide, as a potent and selective inhibitor of T-cell immunoglobulin and mucin-domain containing-3 (TIM-3). nih.gov TIM-3 is an immune checkpoint receptor, and its inhibition is a strategy to enhance anti-tumor immune responses. nih.gov This particular derivative demonstrated promising binding affinity and stability within the TIM-3 binding pocket in computational models. nih.gov
Furthermore, the NLRP3 inflammasome, a key component of the innate immune system, is a target for therapeutic intervention in various inflammatory diseases. researchgate.netnih.gov The inhibition of this inflammasome by certain small molecules can modulate the inflammatory response. researchgate.netnih.gov
Dopamine (B1211576) Receptor Ligand Activity (D2, D3, D4)
Derivatives of the 1,2,4-triazole scaffold have been explored for their activity as dopamine receptor ligands. A series of 1,2,4-triazol-3-yl-thiopropyl-tetrahydrobenzazepines were found to be potent and selective antagonists for the dopamine D3 receptor. nih.gov One particular derivative from this series demonstrated high affinity and selectivity for the D3 receptor in in vitro assays. nih.gov While some 2-aminotetralins, which share some structural similarities with piperidine derivatives, have shown high affinity for both D2 and D3 receptors, they exhibited low affinity for the D4 receptor. nih.gov The selectivity for dopamine receptor subtypes is a critical factor in the development of targeted therapies. nih.gov
NOD-Like Receptor Family Pyrin Domain Containing 3 (NLRP3) Inflammasome Inhibition
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β and IL-18. nih.govnih.gov Dysregulation of the NLRP3 inflammasome is linked to a variety of inflammatory conditions. researchgate.netresearchgate.net
The mechanism of NLRP3 inflammasome activation is a two-step process involving a priming signal and an activation signal. nih.gov Various small molecules are being investigated for their ability to inhibit the NLRP3 inflammasome. researchgate.net The inhibition of NLRP3 ATPase activity is one of the explored mechanisms for suppressing inflammasome activation. researchgate.net While direct evidence for this compound as an NLRP3 inhibitor is not specified, the broader class of nitrogen-containing heterocyclic compounds is under investigation for this activity. The therapeutic potential of NLRP3 inhibitors is significant for a range of diseases driven by inflammation. nih.gov
Application of In Vitro and In Vivo Preclinical Models
The preclinical evaluation of this compound and its derivatives relies on a variety of in vitro and in vivo models to assess their biological effects and mechanisms of action.
In Vitro Models:
Cell-Based Assays: Cancer cell lines such as A549 (lung carcinoma), H1299 (non-small cell lung cancer), PC9 (lung adenocarcinoma), and HEK293T (human embryonic kidney) cells have been used to evaluate the anti-cancer effects of derivatives. nih.gov In these models, the impact on cell viability and specific molecular pathways, like the downregulation of pE-CD47, is assessed. nih.gov For immunomodulatory studies, cell lines like MCF-7 (breast cancer) are used to study effects on the cell cycle and programmed cell death. mdpi.com
Enzyme Inhibition Assays: To study the mechanism of action, in vitro assays measuring the inhibition of specific enzymes are employed. For example, the inhibitory potency of compounds against glutaminyl cyclase (QC) and its isoenzyme (isoQC) has been determined. nih.gov
Receptor Binding Assays: Radioligand binding assays are used to determine the affinity and selectivity of compounds for specific receptors, such as the dopamine D2, D3, and D4 receptors. nih.govnih.gov
Inflammasome Activation Assays: To investigate NLRP3 inhibition, in vitro models using immune cells are stimulated with PAMPs (pathogen-associated molecular patterns) or DAMPs (damage-associated molecular patterns) to induce inflammasome activation, and the inhibitory effect of the compound is measured. nih.gov
In Vivo Models:
Animal Models of Cancer: Xenograft models using immunodeficient mice (e.g., BALB/c nude mice) are utilized to evaluate the in vivo anti-cancer efficacy of compounds. nih.gov Tumor growth and molecular markers within the tumors are analyzed. nih.gov
Animal Models for Pharmacokinetic Studies: Rats are commonly used to determine the pharmacokinetic properties of compounds, including oral bioavailability and brain penetration. nih.gov
Animal Models of Neurological and Substance Use Disorders: To assess the in vivo effects of dopamine receptor antagonists, preclinical models in rats and mice are used. These can include conditioned place preference tests (for addiction-related behaviors), microdialysis to measure neurotransmitter levels in the brain, and functional magnetic resonance imaging (fMRI) to observe changes in cerebral blood volume. nih.gov
Table 1: Investigated Compounds and their Biological Targets
| Compound Name | Biological Target(s) |
|---|---|
| 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives | Glutaminyl cyclase isoenzyme (isoQC) nih.gov |
| N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide | T-cell immunoglobulin and mucin-domain containing-3 (TIM-3) nih.gov |
| 1,2,4-triazol-3-yl-thiopropyl-tetrahydrobenzazepines | Dopamine D3 receptor nih.gov |
Table 2: Examples of Preclinical Models Used in Research
| Model Type | Specific Model | Application | Reference(s) |
|---|---|---|---|
| In Vitro | A549, H1299, PC9, HEK293T cell lines | Anti-cancer activity | nih.gov |
| In Vitro | Radioligand binding assays | Dopamine receptor affinity | nih.govnih.gov |
| In Vivo | BALB/c nude mice xenograft | Anti-cancer efficacy | nih.gov |
| In Vivo | Rat conditioned place preference | Substance use disorder | nih.gov |
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a ligand to the active site of a receptor.
Ligand-Receptor Binding Mode Prediction
Molecular docking studies on various derivatives containing the 1,2,4-triazole (B32235) and piperidine (B6355638) or piperazine (B1678402) moieties have successfully predicted their binding modes within the active sites of various enzymes and receptors. For instance, in the design of monoamine oxidase (MAO) inhibitors, docking studies of 1,2,4-triazole-piperazine derivatives revealed key interactions within the enzyme's active site. nih.gov Similarly, docking studies on novel 1,2,4-triazole derivatives have been used to understand their binding modes in the active site of the aromatase enzyme. nih.gov These studies typically show that the triazole and piperidine rings play crucial roles in orienting the molecule within the binding pocket to achieve optimal interactions. The nitrogen atoms of the triazole ring are often involved in crucial hydrogen bonding, a feature that likely extends to 3-(4H-1,2,4-triazol-3-yl)piperidine.
Identification of Key Binding Interactions (e.g., hydrogen bonding, hydrophobic interactions)
The 1,2,4-triazole ring is a versatile pharmacophore capable of participating in various non-covalent interactions. Docking studies consistently highlight the importance of hydrogen bonds formed by the triazole nitrogen atoms with amino acid residues in the receptor's active site. nih.gov The piperidine ring, on the other hand, often engages in hydrophobic interactions with nonpolar residues. In some cases, the piperidine nitrogen can also act as a hydrogen bond acceptor. For example, in studies of 1,2,4-triazole derivatives targeting the aromatase enzyme, specific interactions with key residues were identified, contributing to the inhibitory activity of the compounds. nih.gov It is reasonable to infer that this compound would exhibit similar interaction patterns, with the triazole moiety acting as a hydrogen bond donor/acceptor and the piperidine ring contributing to hydrophobic binding.
Quantum Chemical Calculations (Density Functional Theory)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
Geometric Optimization and Electronic Structure Analysis
DFT calculations are routinely employed to determine the optimized geometry and electronic properties of 1,2,4-triazole derivatives. These calculations provide insights into bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule. For various 1,2,4-triazolium derivatives, DFT has been used to study their molecular structure in both the gaseous phase and in solution. mdpi.com Such studies on derivatives of this compound would likely reveal the preferred conformations of the piperidine ring (e.g., chair, boat, or twist-boat) and the relative orientation of the triazole ring.
Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy gap between HOMO and LUMO provides an indication of the molecule's reactivity. For 1,2,4-triazolium derivatives, the HOMO and LUMO energies have been calculated to understand their reactivity. mdpi.com
The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In 1,2,4-triazole derivatives, the nitrogen atoms of the triazole ring are typically identified as electron-rich regions, making them susceptible to electrophilic attack and capable of forming hydrogen bonds.
Molecular Dynamics (MD) Simulations
Prediction of Molecular Properties for Rational Drug Design
The prediction of molecular properties through computational methods is a cornerstone of modern rational drug design. These in silico predictions help in assessing the druglikeness of a compound before its actual synthesis, thereby saving time and resources. Key properties often evaluated include absorption, distribution, metabolism, and excretion (ADME) parameters.
For various heterocyclic compounds containing the 1,2,4-triazole ring, computational tools are employed to predict properties such as lipophilicity (logP), aqueous solubility, and compliance with established drug-likeness rules like Lipinski's Rule of Five. For example, studies on 1,2,4-triazole-piperazine hybrid derivatives included ADME predictions which indicated that the designed compounds possessed favorable pharmacokinetic profiles.
While specific predictive data for this compound is not detailed in dedicated studies, general computational parameters for related structures can be found in chemical databases. These parameters, however, are typically generic predictions from computational algorithms rather than findings from specific research studies aimed at rational drug design.
Patent Landscape and Intellectual Property
Global Patenting Trends in Triazole-Piperidine Chemistry
While specific market analysis reports for the triazole-piperidine class are not publicly prevalent, the patenting trends can be inferred from the intense research activity surrounding nitrogen-containing heterocycles. nih.gov Both triazole and piperidine (B6355638) rings are considered "privileged scaffolds" in drug discovery, meaning they are molecular frameworks capable of binding to a range of biological targets, which fuels their frequent appearance in pharmaceutical patents. mdpi.commdpi.com
The global patent landscape for small molecule therapeutics is dominated by filings in major markets, with the United States Patent and Trademark Office (USPTO), the European Patent Office (EPO), and the China National Intellectual Property Administration (CNIPA) being the most prominent jurisdictions. maplevalleyrx.comacs.org A significant portion of these patents originates from large pharmaceutical corporations and biotechnology companies. Universities and public research organizations also contribute a notable share of filings, often licensing their discoveries to larger commercial entities for development. acs.org
The diversity of biological activities associated with triazole derivatives—including antifungal, anticancer, antiviral, and anti-inflammatory properties—ensures a continuous stream of patent applications. researchgate.netmdpi.com Similarly, the piperidine moiety is a cornerstone in drug design, particularly for central nervous system (CNS) agents, but also for a wide array of other therapeutic areas. mdpi.comnih.gov The combination of these two scaffolds results in a rich chemical space that is actively being explored and protected by patents across a spectrum of diseases, from infections and cancers to neurological disorders. jopcr.comnih.govresearchgate.net The consistent output of research on novel synthetic methods and therapeutic applications for these compounds suggests that patenting activity in the triazole-piperidine domain remains high and is geographically widespread, following the general trends of the global pharmaceutical industry.
Key Patented Applications for 3-(4H-1,2,4-triazol-3-yl)piperidine Derivatives
The specific scaffold of this compound and its close analogues have been the subject of numerous patents, underscoring their therapeutic potential. These patents claim not just the composition of matter for novel compounds but also their use in treating specific diseases and their formulation into pharmaceutical compositions.
A notable area of application is in oncology. A 2024 publication detailed the design and synthesis of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as selective inhibitors of glutaminyl cyclase isoenzyme (isoQC). nih.gov This enzyme is implicated in cancer development through the generation of pE-CD47, which enhances the "don't eat me" signal used by cancer cells to evade the immune system. The patented compounds were shown to reduce pE-CD47 levels and exhibit anti-cancer effects in preclinical models, marking isoQC as a novel therapeutic target. nih.gov
Another significant patented application for triazole-piperidine derivatives is the modulation of pharmacokinetics. Patents have been granted for piperidine-linked triazole compounds that act as inhibitors of the CYP3A4 enzyme. google.comwipo.int CYP3A4 is responsible for the metabolism of a large number of common drugs, and its inhibition can improve the bioavailability and therapeutic efficacy of co-administered medicines. google.comwipo.int
Furthermore, the broader class of heterocyclic compounds including triazole and piperidine motifs is frequently patented for various other therapeutic indications. Recent patent applications describe heterocyclic compounds, including piperidinyl structures, as histone deacetylase (HDAC) inhibitors for treating neurodegenerative conditions like Alzheimer's disease. google.com Other patented uses include treatments for diseases mediated by stearoyl-CoA desaturase (SCD) and as antiviral agents. google.comgoogle.com
The following table summarizes some of the key patented applications for derivatives related to the this compound scaffold.
| Patent/Application Number | Assignee/Inventors | Therapeutic Application/Target | Brief Description of Invention |
|---|---|---|---|
| Eur J Med Chem. 2025 Jan 5:281:117019 (Publication) | Shenzhen University | Cancer (Glutaminyl Cyclase Isoenzyme Inhibitors) | Discloses 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives that selectively inhibit isoQC to reduce pE-CD47 levels, thereby blocking the "don't eat me" signal in cancer cells. nih.gov |
| WO/2015/073310 | Vertex Pharmaceuticals | Pharmacokinetic Improvement (CYP3A4 Inhibitor) | Claims piperidine or piperazine (B1678402) linked imidazole (B134444) and triazole derivatives for inhibiting CYP3A4, thereby improving the pharmacokinetics of drugs metabolized by this enzyme. wipo.int |
| US20240343721A1 | Not Specified | Neurodegenerative Diseases (HDAC6 Inhibitor) | Describes heterocyclic compounds, including piperidinyl derivatives, with HDAC6 inhibitory activity for the potential treatment of central nervous system diseases like Alzheimer's. google.com |
| WO2007046867A3 | Xenon Pharmaceuticals Inc. | SCD-Mediated Diseases (e.g., metabolic syndrome) | Covers piperidine derivatives for the treatment of diseases mediated by stearoyl-CoA desaturase (SCD). google.com |
| US7601715B2 | Bristol-Myers Squibb Company | Antiviral Agents (Intermediate) | Details a process for preparing triazole-substituted piperazine derivatives that serve as intermediates for HIV attachment inhibitors. google.com |
Strategies for Intellectual Property Protection in Heterocyclic Compound Discovery
Securing robust intellectual property (IP) protection is paramount in pharmaceutical research and development to justify the substantial investment required to bring a new drug to market. For heterocyclic compounds like this compound, innovators employ several key strategies to build a comprehensive patent portfolio.
A cornerstone of chemical patent strategy is the use of Markush claims . blueironip.comcollierlegaloh.compatsnap.com Named after a 1924 legal case, a Markush claim allows an inventor to define a chemical structure with variable components, such as R-groups, and claim a whole genus of related compounds in a single patent. lexorbis.comnumberanalytics.com This is a powerful tool to protect not only a specific lead compound but also a wide range of analogues with potentially similar biological activity, thereby preventing competitors from making minor chemical modifications to circumvent the patent. collierlegaloh.com
Another critical strategy involves patenting more than just the final active pharmaceutical ingredient (API). This includes seeking protection for:
Novel Intermediates and Synthetic Pathways: Patenting key intermediates or a novel, efficient synthesis process can provide an additional layer of protection. google.com Even if a competitor finds an alternative route to the final product, a patent on a crucial manufacturing step can create significant commercial barriers.
Polymorphs and Solid Forms: A single chemical compound can often exist in multiple crystalline forms, known as polymorphs, which can have different physical properties like solubility and stability. almacgroup.com Securing patents on specific, therapeutically advantageous polymorphs can extend a drug's market exclusivity long after the original composition-of-matter patent has expired. almacgroup.comijsr.net
Methods of Use and Formulations: Patents can be obtained for new therapeutic uses of a known compound or for specific pharmaceutical formulations that might, for example, improve delivery or stability.
Finally, a comprehensive IP strategy involves strategic international filing. Utilizing treaties like the Patent Cooperation Treaty (PCT) allows applicants to streamline the process of seeking patent protection in numerous countries simultaneously, which is essential for compounds with global market potential. ijsr.net This is often followed by a "prosecution highway" strategy to expedite examination in key markets like the US, Europe, and Japan. ijsr.net By combining broad Markush claims with specific claims on lead compounds, intermediates, polymorphs, and methods of use, and by filing strategically across the globe, companies can construct a formidable patent estate around a valuable heterocyclic scaffold. spirochem.com
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
Key areas of exploration include:
Continuous-Flow Synthesis: This technology offers significant advantages over traditional batch processing, including enhanced safety, better process control, and higher yields. The development of a continuous, one-pot method for the construction of the triazole ring has been reported for other triazole-containing compounds and could be adapted for the synthesis of 3-(4H-1,2,4-triazol-3-yl)piperidine derivatives. rsc.org This approach is not only atom-economical but also environmentally friendly due to the avoidance of chromatography and intermediate isolation steps. rsc.org
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of various heterocyclic compounds, including 1,2,4-triazoles. rsc.org Applying this technique to the synthesis of this compound derivatives could lead to more efficient and rapid production of compound libraries for biological screening.
Novel Catalytic Systems: The exploration of new and more efficient catalysts for the formation of the triazole and piperidine (B6355638) rings is a promising avenue. This includes the development of metal-free catalytic systems to avoid potential toxicity and contamination issues associated with residual metals. rsc.org
Alternative Thiocarbonyl Transfer Reagents: In the synthesis of related 4H-1,2,4-triazole-3-thiols, the use of di-2-pyridyl-thionocarbonate has been reported as a convenient and less toxic alternative to traditional reagents like carbon disulfide. Similar strategies could be explored for the synthesis of this compound analogs, enhancing the safety and sustainability of the synthetic process.
Targeted Design of Derivatives for Specific Biological Pathways
The this compound scaffold serves as a valuable starting point for the design of potent and selective modulators of various biological targets. Future research will increasingly focus on the rational design of derivatives tailored to interact with specific enzymes and cellular pathways implicated in disease.
Optimization for Selective Enzyme Inhibition
The ability of the 1,2,4-triazole (B32235) ring to participate in hydrogen bonding and other molecular interactions makes it an attractive pharmacophore for the design of enzyme inhibitors. A notable area of interest is the development of selective inhibitors for glutaminyl cyclase (QC) and its isoenzyme (isoQC). Upregulated isoQC is implicated in cancer development, making it a promising therapeutic target. nih.gov
Recent studies have demonstrated that derivatives of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine can exhibit potent and selective inhibition of isoQC. nih.gov One such compound was shown to reduce pE-CD47 levels and exhibit anti-cancer effects in vivo by inhibiting isoQC activity. nih.gov Future research in this area will focus on:
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the piperidine and triazole moieties will be crucial to further optimize inhibitory potency and selectivity.
Computational Modeling: Molecular docking and dynamic simulations can provide insights into the binding modes of these inhibitors within the active sites of QC and isoQC, guiding the design of new analogs with improved affinity and selectivity.
Enhanced Potency and Selectivity in Antimicrobial Agents
The triazole nucleus is a well-established pharmacophore in antifungal agents. nih.govresearchgate.net Derivatives of this compound have the potential to be developed into novel antimicrobial agents. Future work will aim to enhance their potency against a broad spectrum of pathogens while ensuring selectivity and minimizing toxicity to host cells.
Key research directions include:
Hybrid Molecule Synthesis: Combining the this compound scaffold with other known antimicrobial pharmacophores could lead to synergistic effects and overcome existing resistance mechanisms.
Mechanism of Action Studies: Elucidating the specific molecular targets and mechanisms by which these compounds exert their antimicrobial effects will be critical for rational drug design and development.
Combating Drug Resistance: Designing derivatives that are effective against drug-resistant strains of bacteria and fungi is a high-priority research area.
Advanced Preclinical Models for Efficacy and Mechanism of Action Studies
To bridge the gap between promising in vitro activity and clinical translation, future research must employ advanced preclinical models. These models will provide a more accurate assessment of the efficacy, pharmacokinetics, and mechanism of action of this compound derivatives in a physiological context.
Examples of advanced models include:
Patient-Derived Xenografts (PDX) for Cancer: For anticancer drug development, PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can better predict clinical outcomes than traditional cell line-derived xenografts.
Organoid Cultures: Three-dimensional organoid cultures derived from healthy or diseased tissues can mimic the complex cellular architecture and function of organs, providing a more relevant platform for toxicity and efficacy testing.
Infection Models: For antimicrobial research, sophisticated in vivo infection models will be essential to evaluate the efficacy of new compounds in clearing pathogens and to study their pharmacokinetic and pharmacodynamic properties.
Exploration of New Biological Targets and Therapeutic Areas
The structural versatility of the this compound scaffold suggests that its therapeutic potential may extend beyond its currently explored applications. researchgate.net Future research should involve screening compound libraries against a wide range of biological targets to identify novel therapeutic opportunities.
Potential new areas of investigation include:
Neurodegenerative Diseases: The piperidine moiety is present in many centrally active drugs, and the triazole ring can modulate the physicochemical properties of compounds to enhance blood-brain barrier penetration. Exploring the potential of these derivatives to modulate targets implicated in diseases like Alzheimer's and Parkinson's is a worthwhile endeavor.
Inflammatory Disorders: The 1,2,4-triazole ring is found in compounds with anti-inflammatory properties. zsmu.edu.ua Screening derivatives for activity against key inflammatory mediators could lead to the discovery of new treatments for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Metabolic Diseases: Given the role of certain enzymes in metabolic regulation, derivatives could be designed and screened for inhibitory activity against targets relevant to diabetes and obesity.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Screening
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design and optimization of new drug candidates.
In the context of this compound research, AI and ML can be utilized for:
Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity, toxicity, and pharmacokinetic properties of virtual compounds, allowing for the in silico screening of large compound libraries.
De Novo Drug Design: Using generative models to design novel molecules with desired properties, tailored to specific biological targets.
Repurposing and Target Identification: Employing machine learning algorithms to analyze biological data and identify potential new targets and therapeutic indications for existing this compound derivatives.
By embracing these future research directions, the scientific community can unlock the full therapeutic potential of the this compound scaffold, paving the way for the development of novel and effective treatments for a range of human diseases.
Q & A
Q. What are the established synthetic routes for 3-(4H-1,2,4-triazol-3-yl)piperidine and its derivatives?
Methodological Answer:
- Cyclocondensation : The triazole ring can be synthesized via cyclocondensation of hydrazine derivatives with nitriles or thioureas under acidic conditions. Piperidine substitution is typically introduced via nucleophilic substitution or coupling reactions .
- Radiolabeling : For PET tracer applications (e.g., FAAH imaging), the compound is functionalized with [¹¹C]phosgene in a two-step reaction: (1) reacting 3-hydroxy-2-methylpyridine with [¹¹C]COCl₂, followed by (2) coupling with 4-(5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine. Radiochemical yields average 20% (decay-corrected) .
- Derivatization : Substituents (e.g., sulfanyl, cyclopropyl) are added using reagents like thiocyanate or cyclopropylamine, followed by oxidation/reduction steps (e.g., H₂O₂, LiAlH₄) .
Q. How can structural characterization be performed for this compound derivatives?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry of the triazole ring and piperidine substitution. For example, in antimicrobial derivatives, the 4-methyl group on the triazole ring shows a distinct singlet at δ 3.4–3.6 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formulas. In PET tracer studies, HRMS confirmed the molecular ion peak of [¹¹C]MFTC at m/z 352.12 (M+H⁺) .
- X-ray Crystallography : SHELXL software is widely used for refining crystal structures, particularly for resolving tautomeric forms of the triazole ring .
Advanced Research Questions
Q. How can researchers design derivatives of this compound for targeting fatty acid amide hydrolase (FAAH) in PET imaging?
Methodological Answer:
- Rational Design : Introduce fluorinated aromatic groups (e.g., 2-fluorophenyl) to enhance blood-brain barrier permeability. Substituents at the piperidine nitrogen (e.g., carboxylate esters) improve binding affinity to FAAH .
- In Vivo Validation : Use rodent models to assess brain uptake and specificity. For example, [¹¹C]MFTC showed 2.5-fold higher uptake in FAAH-rich regions (e.g., cortex) compared to controls .
- Troubleshooting : Optimize radiolabeling efficiency by adjusting reaction temperature (70–90°C) and phosgene concentration to mitigate side reactions .
Q. How can contradictory results in antimicrobial activity across studies be addressed?
Methodological Answer:
- Structural-Activity Relationships (SAR) : Compare substituent effects. For example, 4-methyl-4H-1,2,4-triazole derivatives exhibit higher antifungal activity (MIC = 4 µg/mL) than unsubstituted analogs, likely due to enhanced lipophilicity .
- Bioassay Standardization : Use consistent protocols (e.g., CLSI guidelines) for MIC determinations. Discrepancies may arise from variations in bacterial strains or inoculum sizes .
- Synergistic Effects : Test combinations with known antibiotics. Piperidine-thioacetate derivatives showed synergy with fluconazole against Candida albicans .
Q. What strategies optimize reaction conditions for heterocyclic ring formation in derivatives?
Methodological Answer:
- Catalyst Selection : Use Pd/Cu catalysts (e.g., bis(triphenylphosphine)palladium(II) chloride) for Sonogashira couplings to introduce alkynyl groups, achieving yields up to 52% .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates during triazole ring cyclization .
- Temperature Control : Maintain 0–5°C during thiourea cyclization to prevent decomposition. For SN2 reactions at piperidine, room temperature is optimal .
Q. How can computational modeling predict the pharmacokinetic properties of this compound derivatives?
Methodological Answer:
- ADME Prediction : Tools like SwissADME calculate logP (e.g., 2.1 for 4-methyl derivatives) and PSA (e.g., 60 Ų) to estimate oral bioavailability .
- Docking Studies : Molecular docking with FAAH (PDB: 3QJU) identifies critical interactions, such as hydrogen bonding between the triazole ring and Ser241 .
- Metabolism Prediction : CYP450 isoform screening (e.g., CYP3A4) predicts hepatic clearance. Piperidine N-methylation reduces first-pass metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
